molecular formula C12H18N2O2 B511097 N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine CAS No. 500566-88-1

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine

Cat. No. B511097
CAS RN: 500566-88-1
M. Wt: 222.28g/mol
InChI Key: YGHQJIHQMUDTEP-UHFFFAOYSA-N
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Description

“N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine” is a chemical compound with the CAS Number: 500566-88-1 . It has a molecular weight of 222.29 and its IUPAC name is N1- (1,3-benzodioxol-5-ylmethyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxol group attached to an ethane-1,2-diamine group via a methyl bridge . The InChI code for this compound is 1S/C12H18N2O2/c1-14(2)6-5-13-8-10-3-4-11-12(7-10)16-9-15-11/h3-4,7,13H,5-6,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.29 . The linear formula for this compound is C12H18N2O2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Antitumor Activity

The compound N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine has been evaluated for its antitumor activities. A series of novel compounds including this moiety were synthesized and tested against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Some compounds exhibited potent growth inhibition properties with IC50 values generally below 5 μM .

Synthesis and Application in Organic Chemistry

This compound is also involved in the synthesis of other chemical entities. For example, it can be used as a precursor or intermediate in the synthesis of more complex molecules with potential biological activities .

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(2)6-5-13-8-10-3-4-11-12(7-10)16-9-15-11/h3-4,7,13H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHQJIHQMUDTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine

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